molecular formula C21H26F3N5 B2919427 1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034494-86-3

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2919427
CAS No.: 2034494-86-3
M. Wt: 405.469
InChI Key: YNFNOZSQNYQEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine ( 2034494-86-3) is a chemical compound with the molecular formula C21H26F3N5 and a molecular weight of 405.46 g/mol . This piperazine and piperidine-based structure is offered for research purposes. Compounds featuring piperazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their widespread presence in bioactive molecules . Piperazine derivatives are frequently explored for their potential to interact with various biological targets and are found in pharmaceuticals with activities ranging from anticancer to antiviral . The specific research applications and biological activity of this particular compound are not fully detailed in the literature, making it a candidate for investigation in novel therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)19-4-1-5-20(26-19)29-13-11-28(12-14-29)18-6-9-27(10-7-18)16-17-3-2-8-25-15-17/h1-5,8,15,18H,6-7,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFNOZSQNYQEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C26H26F3N3O2C_{26}H_{26}F_3N_3O_2 with a molecular weight of approximately 469.5 g/mol. Its structure incorporates multiple pharmacophores, including piperidine and pyridine rings, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound is believed to act as a ligand for several receptors, including those involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to disease processes, particularly in cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that derivatives of piperazine and pyridine exhibit significant antimicrobial properties. The compound's structural analogs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Activity Type Target Organisms MIC (µg/mL) Reference
AntibacterialE. coli75
S. aureus50
AntifungalC. albicans100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting tumor growth.

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMCF-712.5
Lung CancerA54915.0

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Chikhalia et al. synthesized several piperazine derivatives and demonstrated that compounds similar to the target exhibited higher antibacterial activity than standard antibiotics like penicillin against E. coli and S. aureus .
  • Case Study on Anticancer Properties : In vitro studies showed that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperazine ring and substituents on the pyridine moieties significantly affect the biological activity of the compound. For instance, the presence of trifluoromethyl groups enhances lipophilicity, which may improve receptor binding affinity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / ID Key Structural Features Reported Activities/Properties Source
Target Compound - Piperidine-4-yl linked to pyridin-3-ylmethyl
- Piperazine with 6-(trifluoromethyl)pyridin-2-yl
- Potential CNS activity due to dual heterocycles
- Enhanced lipophilicity from CF₃ group
1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine (A24) - Simplistic piperazine with 6-(CF₃)pyridin-2-yl
- No piperidine substitution
- Intermediate in synthesis
- Limited bioactivity data
Compound 102 - Piperazine with 6-(CF₃)pyridin-2-yl
- Tetrahydro-2H-pyran substituent
- Dual-target ligand (Dopamine D3R and μ-opioid receptor)
- Analgesic potential
BJ01374 - Piperidine-4-yl with 3-methylthiophen-2-ylmethyl
- Piperazine with 6-(CF₃)pyridin-2-yl
- Thiophene enhances lipophilicity
- Unpublished biological data
PAPP (1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) - Piperazine with 3-(CF₃)phenyl
- 4-Aminophenylethyl side chain
- Serotonergic activity (5-HT1A agonist)
- Insecticidal properties
1-((2-Bromophenyl)sulfonyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (33) - Sulfonyl group at piperazine
- 2-Bromophenyl substituent
- SuFEx chemistry applications
- High yield (79%)

Key Research Findings

a) Receptor Affinity and Selectivity
  • The target compound’s pyridin-3-ylmethyl group may improve dopamine receptor binding compared to A24 , which lacks the piperidine moiety .
  • Compound 102 demonstrated dual-target activity (D3R and MOR) due to its tetrahydro-2H-pyran substituent, suggesting that bulky groups on the piperidine ring enhance polypharmacology .
  • PAPP showed insecticidal activity via serotonergic pathways, highlighting the role of trifluoromethyl groups in agrochemical design .
b) Physicochemical Properties
  • The trifluoromethyl group in the target compound increases logP (~3.5 predicted) compared to non-CF₃ analogues like A24 (logP ~2.1) .
  • Sulfonyl-containing derivatives (e.g., Compound 33 ) exhibit higher polarity, reducing blood-brain barrier permeability compared to the target compound .

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